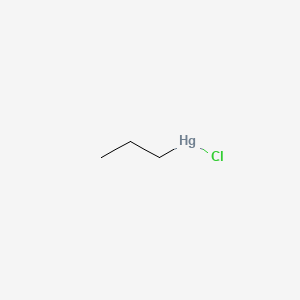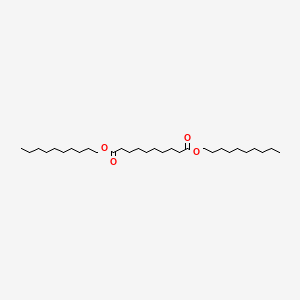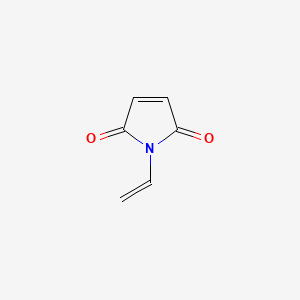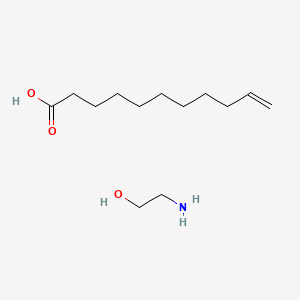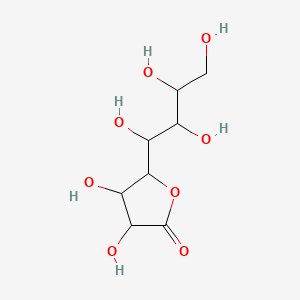
2,2,2-Trichloroethyl butyrate
Overview
Description
2,2,2-Trichloroethyl butyrate is a chemical compound with the linear formula CH3CH2CH2COOCH2CCl3 . It is used as a butyryl donor in anhydrous, enzyme-catalyzed acylations . These acylations can be regioselective with poly-ols and enantioselective with alcohols .
Synthesis Analysis
The 2,2,2-Trichloroethyl (TCE) moiety of 2,2,2-trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl butyrate can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .Chemical Reactions Analysis
2,2,2-Trichloroethyl butyrate is involved in enzyme-catalyzed, anhydrous acylations . These acylations can be regioselective with poly-ols and enantioselective with alcohols .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl butyrate has a refractive index n20/D of 1.456 and a density of 1.281 g/mL at 20 °C . Its molecular weight is 219.49 .Scientific Research Applications
1. Metabolic Probe in Heart Health
- Hyperpolarized Butyrate as a Metabolic Probe : A study explored butyrate as a novel hyperpolarized substrate in magnetic resonance spectroscopy experiments to define the pathways of short-chain fatty acid and ketone body metabolism in real-time. This has implications for understanding heart health and metabolic processes (Ball et al., 2013).
2. Epigenetic Regulation and Anti-Cancer Properties
- Histone Deacetylase Inhibition by Butyrate : Research has shown that butyrate acts as a histone deacetylase inhibitor with potential anti-neoplastic properties, suggesting a role in cancer therapy and understanding of epigenetic regulation (Rada-Iglesias et al., 2007).
3. Gut Health and Colonic Function
- Role in Colonic Homeostasis : A review highlighted butyrate's role as a main end-product of intestinal microbial fermentation and its importance in energy sourcing for intestinal cells and maintenance of colonic homeostasis (Hamer et al., 2007).
4. Butyrate in Oligosaccharide Synthesis
- Glycosides Synthesis for Oligosaccharide Production : A study focused on the preparation of tert-butyl- and 2,2,2-trichloroethyl α- and β-D-galactopyranosides, highlighting the utility of these glycosides in oligosaccharide synthesis (Risbood et al., 1981).
5. Potential in Cancer Prevention
- Butyrate in Cancer Therapy and Prevention : Studies have suggested that butyrate treatment could have protective effects against cancer development, especially in the context of colitis and colon cancer (D’Argenio et al., 1996).
6. Application in Animal Nutrition and Gut Health
- Implications for Animal Gut Health : Research has highlighted the role of butyrate in animal nutrition, including its effects on gut development, immune modulation, and as an alternative to in-feed antibiotics (Bedford & Gong, 2017).
Mechanism of Action
Butyrate, a component of 2,2,2-Trichloroethyl butyrate, has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trichloroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMIVVLGWCQXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335778 | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl butyrate | |
CAS RN |
57392-44-6 | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



